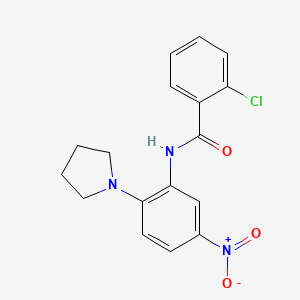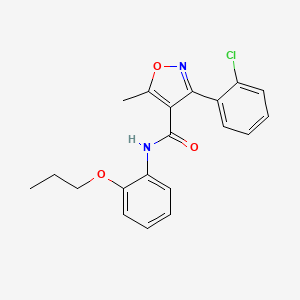
2-chloro-N-(5-nitro-2-pyrrolidin-1-ylphenyl)benzamide
Overview
Description
2-chloro-N-(5-nitro-2-pyrrolidin-1-ylphenyl)benzamide is a complex organic compound with a molecular formula of C17H16ClN3O3. This compound is characterized by the presence of a chloro group, a nitro group, and a pyrrolidinyl group attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-nitro-2-pyrrolidin-1-ylphenyl)benzamide typically involves multiple steps:
Chlorination: The addition of the chloro group.
Formation of Pyrrolidinyl Group: The attachment of the pyrrolidinyl group to the benzene ring.
Amidation: The final step involves the formation of the benzamide structure.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and chlorination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-nitro-2-pyrrolidin-1-ylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various organic solvents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
2-chloro-N-(5-nitro-2-pyrrolidin-1-ylphenyl)benzamide is used in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-nitro-2-pyrrolidin-1-ylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and pyrrolidinyl groups also contribute to its overall activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-nitro-N-phenylbenzamide: Similar in structure but lacks the pyrrolidinyl group.
N-(5-chloro-2-pyridyl)bis(trifluoromethanesulfonimide): Contains a chloro group and a pyridyl group but differs in overall structure.
Uniqueness
2-chloro-N-(5-nitro-2-pyrrolidin-1-ylphenyl)benzamide is unique due to the presence of the pyrrolidinyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-N-(5-nitro-2-pyrrolidin-1-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c18-14-6-2-1-5-13(14)17(22)19-15-11-12(21(23)24)7-8-16(15)20-9-3-4-10-20/h1-2,5-8,11H,3-4,9-10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDBGSRBNDTKLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclooctyl 4-[3-methoxy-4-(propan-2-yloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4163118.png)
![2-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethyl]isoindole-1,3-dione](/img/structure/B4163119.png)

![1-[2-(2-Butan-2-ylphenoxy)ethyl]benzimidazole;hydrochloride](/img/structure/B4163140.png)
![N'-{[(4-chlorophenyl)thio]acetyl}-4-nitrobenzohydrazide](/img/structure/B4163145.png)
![1-[4-(2-allylphenoxy)butyl]-1H-benzimidazole](/img/structure/B4163147.png)
![N-[4-(4-chloro-2-prop-2-enylphenoxy)butyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B4163153.png)
![1-[2-(1-Bromonaphthalen-2-yl)oxyethoxy]pyrrolidine-2,5-dione](/img/structure/B4163159.png)
![3,3'-[(2-chloro-6-fluorophenyl)methylene]bis(1H-indole-2-carboxylic acid)](/img/structure/B4163165.png)
![Methyl 2-[4-[(5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carbonyl)amino]phenyl]benzoate](/img/structure/B4163171.png)
![5-Chloro-7-[(4-methoxy-3-nitrophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B4163177.png)
![1-[4-(3-Methyl-4-nitrophenoxy)butyl]benzimidazole;oxalic acid](/img/structure/B4163185.png)
![1-(4-Fluorophenyl)-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]urea](/img/structure/B4163192.png)
![N-{3-[(4-IODOPHENYL)CARBAMOYL]PHENYL}-5-OXO-4-OXATRICYCLO[4.2.1.0(3),?]NONANE-9-CARBOXAMIDE](/img/structure/B4163220.png)
